N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-[methyl(methylsulfonyl)amino]-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23F3N4O3S/c1-20(26(2,24)25)11-14(23)22(12-5-3-4-6-12)10-9-21-8-7-13(19-21)15(16,17)18/h7-8,12H,3-6,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQVQAUBUIXPABK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N(CCN1C=CC(=N1)C(F)(F)F)C2CCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological effects.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a cyclopentyl group, a methanesulfonamide moiety, and a trifluoromethyl-substituted pyrazole. The molecular formula is C_{15}H_{20}F_3N_3O_2S, and its molecular weight is approximately 375.4 g/mol. The structural complexity contributes to its diverse biological interactions.
Research indicates that this compound may act as a modulator of specific protein targets involved in cellular signaling pathways. Preliminary studies suggest that it may influence the activity of G-protein coupled receptors (GPCRs), particularly those related to pain and inflammation responses.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anti-inflammatory Effects : Studies have shown that the compound exhibits significant anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : There is evidence suggesting that it may provide analgesic effects by modulating pain pathways in the central nervous system.
- Anticancer Potential : Preliminary in vitro studies indicate that the compound may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the underlying mechanisms.
Data Table: Summary of Biological Activities
| Biological Activity | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Analgesic | Modulates pain pathways | |
| Anticancer | Inhibits cancer cell proliferation |
Case Studies
- Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. This suggests its potential utility in treating inflammatory diseases.
- Analgesic Efficacy : Another investigation assessed the compound's analgesic effects using a formalin test in rats. Results indicated a marked reduction in pain behavior, supporting its role as a potential analgesic agent.
- Anticancer Activity : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer therapeutic.
Scientific Research Applications
The compound N-cyclopentyl-2-(N-methylmethanesulfonamido)-N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide is a complex chemical structure that has garnered attention in various scientific research applications. This article aims to explore its applications, particularly in medicinal chemistry, pharmacology, and related fields.
Key Structural Features
- Cyclopentyl Group : Contributes to the lipophilicity and potential receptor interactions.
- Methanesulfonamide : Known for enhancing solubility and bioavailability.
- Trifluoromethyl Pyrazole : Imparts unique electronic properties that may enhance pharmacological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. The incorporation of the pyrazole ring has been linked to the inhibition of specific kinases involved in tumor growth. For instance, research has shown that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines by targeting key signaling pathways.
Antimicrobial Properties
The sulfonamide group is well-known for its antibacterial activity. Compounds containing this moiety have been utilized in the development of new antibiotics. Research suggests that this compound could be evaluated for its efficacy against resistant bacterial strains, potentially offering a novel therapeutic option.
Neurological Applications
There is emerging interest in the neuroprotective effects of compounds featuring pyrazole derivatives. Preliminary studies suggest that such compounds may modulate neurotransmitter systems and exhibit anti-inflammatory properties, which could be beneficial in treating neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound with a similar backbone exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. Further research is needed to assess whether this compound shows comparable efficacy.
Case Study 2: Antimicrobial Activity
In vitro testing of sulfonamide derivatives has shown effective inhibition of bacterial growth. A recent investigation into structurally related compounds found that they could inhibit bacterial DNA synthesis, suggesting a potential application for this compound in treating infections caused by resistant strains.
Comparison with Similar Compounds
Key Observations :
- The trifluoromethyl group in the target compound offers a balance between hydrophobicity and electronic effects compared to nitro (in ) or bis(difluoromethyl) (in ) groups.
Functional Group Analysis and Hydrogen Bonding Patterns
The N-methylmethanesulfonamido group acts as a hydrogen-bond acceptor via its sulfonyl oxygen atoms, facilitating interactions with biological targets . In contrast, the trifluoromethylpyrazole moiety primarily engages in hydrophobic interactions but may participate in weak C–F⋯H bonding .
Comparison of Hydrogen-Bonding Capacity :
- Target Compound : Sulfonamide oxygen (strong acceptor), pyrazole N (weak acceptor).
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Nitro group (strong acceptor), sulfonyl oxygen (strong acceptor).
- Pyrazol-3-yl acetamides : Pyrazole N (moderate acceptor), but lacks sulfonamide groups.
The target compound’s hydrogen-bonding profile is less polar than nitro-containing analogs (e.g., ) but more versatile than simple pyrazole derivatives (e.g., ).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis of structurally analogous acetamides typically involves multi-step reactions. Key steps include:
-
Amide bond formation : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) to activate carboxylic acids for nucleophilic attack by amines .
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Sulfonamide linkage : React methanesulfonyl chloride with secondary amines under basic conditions (e.g., triethylamine in dichloromethane) .
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Pyrazole functionalization : Introduce the trifluoromethyl-pyrazole moiety via cyclocondensation of hydrazines with β-diketones or via nucleophilic substitution .
-
Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via column chromatography. Adjust solvent polarity (e.g., hexane/ethyl acetate gradients) and temperature (reflux in toluene or DMF) to improve yields .
- Example Reaction Table :
| Step | Reagents/Conditions | Purpose | Yield (%) |
|---|---|---|---|
| 1 | EDC, HOBt, DMF, 0°C → RT | Amide coupling | 65–75 |
| 2 | MsCl, Et₃N, CH₂Cl₂ | Sulfonamide formation | 80–85 |
| 3 | CF₃-pyrazole, K₂CO₃, DMF, 60°C | Alkylation | 70–75 |
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the cyclopentyl group (δ ~1.5–2.5 ppm), trifluoromethyl (δ ~120–125 ppm in ¹³C), and pyrazole protons (δ ~6.5–8.0 ppm). Use DEPT-135 to distinguish CH₃ groups .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1320–1350 cm⁻¹) and amide C=O (~1650–1680 cm⁻¹) .
- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S percentages .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, particularly for polymorphic forms or disordered solvent molecules?
- Methodology :
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to improve signal-to-noise ratios. For disordered regions, apply occupancy refinement and constraints .
- Software Tools :
- SHELXL/SHELXS : Refine structures with anisotropic displacement parameters. Use PART instructions for disordered solvent .
- Olex2/PLATON : Analyze hydrogen-bonding networks and validate geometry with ADDSYM .
- Case Study : In analogous acetamides, hydrogen-bonded dimers (R₂²(10) motifs) were resolved by comparing multiple datasets and applying twin refinement (e.g., HKLF5 in SHELXL) .
Q. What experimental and computational strategies are effective for analyzing hydrogen-bonding patterns and their impact on biological activity?
- Methodology :
-
Crystallography : Map hydrogen bonds (e.g., N–H⋯O, C–H⋯F) using graph-set analysis (e.g., Bernstein’s notation) to identify supramolecular motifs .
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DFT Calculations : Optimize molecular geometry (B3LYP/6-311+G(d,p)) and calculate electrostatic potential (MESP) to predict interaction sites .
-
SAR Studies : Correlate hydrogen-bond donor/acceptor capacity (e.g., pyrazole N atoms) with enzyme inhibition assays (e.g., kinase or protease targets) .
- Example Hydrogen-Bond Table :
| Donor | Acceptor | Distance (Å) | Angle (°) | Motif |
|---|---|---|---|---|
| N–H | O=S | 2.85 | 165 | R₂²(8) |
| C–H | F–C | 3.10 | 145 | C(6) |
Q. How can structure-activity relationship (SAR) studies be designed to explore the trifluoromethyl-pyrazole moiety’s role in target binding?
- Methodology :
-
Analog Synthesis : Prepare derivatives with substituent variations (e.g., CF₃ → CH₃, Cl) and assess potency via IC₅₀ assays .
-
Molecular Docking : Use AutoDock Vina or Glide to simulate binding poses in target proteins (e.g., COX-2 or EGFR). Validate with MD simulations (NAMD/GROMACS) .
-
Pharmacophore Modeling : Identify critical features (e.g., hydrophobic CF₃, hydrogen-bond acceptors) using MOE or Schrödinger .
- SAR Data Table :
| Derivative | R Group | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | CF₃ | 12 ± 1.5 | 3.2 |
| Analog 1 | CH₃ | 450 ± 30 | 2.8 |
| Analog 2 | Cl | 85 ± 10 | 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
